Home > Products > Screening Compounds P89791 > 1-Methyl-4-propylpiperazine Bosutinib
1-Methyl-4-propylpiperazine Bosutinib -

1-Methyl-4-propylpiperazine Bosutinib

Catalog Number: EVT-13991540
CAS Number:
Molecular Formula: C34H45Cl2N7O3
Molecular Weight: 670.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-4-propylpiperazine Bosutinib is a chemical compound that belongs to the class of protein tyrosine kinase inhibitors. It is primarily used in the treatment of certain types of cancer, particularly chronic myeloid leukemia and other proliferative disorders. The compound is derived from Bosutinib, which is known for its efficacy in targeting specific kinases involved in cancer progression.

Source

Bosutinib was originally developed by Wyeth Pharmaceuticals and is now marketed by Pfizer under the trade name Bosulif. The synthesis of 1-Methyl-4-propylpiperazine Bosutinib involves various chemical reactions and methods that enhance its therapeutic properties.

Classification

1-Methyl-4-propylpiperazine Bosutinib falls under the category of small molecule inhibitors. It is classified as an antineoplastic agent due to its ability to inhibit tumor growth by blocking specific signaling pathways in cancer cells.

Synthesis Analysis

Methods

The synthesis of 1-Methyl-4-propylpiperazine Bosutinib can be achieved through multiple synthetic routes. One notable method involves a coupling reaction between 6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile and various aryl halides, followed by catalytic hydrogenation processes.

Technical Details

The synthetic pathway typically includes:

  • Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques.
  • Hydrogenation: Employing palladium on carbon as a catalyst to reduce functional groups.
  • Friedel-Crafts Reactions: To introduce aromatic substituents, phosphorus oxychloride may be used as a reagent.

These methods are designed to optimize yield and minimize reaction steps, making the process more efficient for industrial applications .

Molecular Structure Analysis

Structure

The molecular formula for 1-Methyl-4-propylpiperazine Bosutinib is C34H45Cl2N7O3C_{34}H_{45}Cl_{2}N_{7}O_{3}. The compound features a complex structure with multiple functional groups including piperazine rings and aromatic systems.

Data

  • Molecular Weight: Approximately 630.67 g/mol.
  • Structural Features: The structure includes a piperazine ring substituted with a propyl group and a methyl group at specific positions, which contribute to its biological activity .
Chemical Reactions Analysis

Reactions

1-Methyl-4-propylpiperazine Bosutinib undergoes several chemical reactions, primarily involving:

  • Nucleophilic Substitution: This is critical in forming new carbon-nitrogen bonds during synthesis.
  • Hydrogenation Reactions: Used to saturate double bonds in the molecule, enhancing stability.

Technical Details

Common reagents used in these reactions include:

  • Palladium on Carbon for hydrogenation.
  • Triethylamine as a base in coupling reactions.
    These reactions are carefully controlled to ensure high purity and yield of the final product .
Mechanism of Action

Process

The mechanism of action for 1-Methyl-4-propylpiperazine Bosutinib involves the inhibition of specific tyrosine kinases such as BCR-ABL, which play a crucial role in cell signaling pathways that promote cancer cell proliferation. By blocking these pathways, the compound effectively reduces tumor growth and induces apoptosis in malignant cells.

Data

Research indicates that Bosutinib has a strong affinity for its target kinases, leading to significant reductions in phosphorylation levels associated with cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity towards electrophiles due to the presence of nitrogen atoms in its structure.

Relevant data regarding its stability and solubility are crucial for formulation development .

Applications

1-Methyl-4-propylpiperazine Bosutinib is primarily utilized in scientific research related to cancer treatment. Its applications include:

  • Clinical Trials: Investigating its efficacy against various cancers beyond chronic myeloid leukemia.
  • Biochemical Studies: Exploring its effects on cellular signaling pathways involved in cancer biology.

The compound's ability to selectively inhibit certain kinases makes it a valuable tool for understanding cancer mechanisms and developing targeted therapies .

Synthetic Methodologies and Optimization

Novel Synthetic Pathways for 1-Methyl-4-propylpiperazine Bosutinib

Traditional routes to bosutinib relied on sequential Gould-Jacobs reactions, starting from methyl 3-hydroxy-4-methylbenzoate. This approach suffered from cryogenic conditions (−78°C) during cyclization and low overall yields (≤8.3%) [7]. Recent innovations focus on convergent strategies and novel intermediates:

  • Alkali Metal Salt Alkylation: Reacting 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile with NaOH or LiOH in methanol generates stable phenolate salts (e.g., sodium or lithium 3-cyano-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinolin-7-olate). These salts undergo efficient N-alkylation with 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride at 60–65°C, achieving yields >85% while suppressing di-alkylation impurities [8].
  • Late-Stage Piperazine Installation: An alternative route couples 6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-4-amino-3-quinolinecarbonitrile with 2,4-dichloro-5-methoxybromobenzene via copper-catalyzed coupling, avoiding phosphorus oxychloride and cryogenic steps [2].

Table 1: Comparison of Novel vs. Traditional Synthetic Routes

RouteKey Intermediate/StepYield (%)Advantages
Gould-Jacobs (Traditional)Methyl 4-hydroxy-3-methoxybenzoate alkylation8.3Linear synthesis; established
Alkali salt alkylation [8]Phenolate salt of quinoline core88.3Higher yield; reduced impurities
Bromobenzene coupling [2]7-Piperazinylquinoline + aryl bromide>90Avoids POCl₃; ambient temperature

These innovations increase overall yields to >21.7% and eliminate ultralow-temperature requirements [7] [8].

Catalytic Strategies in Key Coupling Reactions

Coupling reactions for installing the piperazine-propoxy side chain or aryl amino group leverage transition-metal and metal-free catalysis:

  • Copper-Catalyzed Ullmann-Type Coupling: Active copper reagents catalyze the reaction between 6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]-4-aminoquinoline-3-carbonitrile and 2,4-dichloro-5-methoxybromobenzene. This method operates under mild conditions (80–90°C) with inexpensive catalysts, achieving >90% yield while avoiding palladium residues [2].
  • Palladium-Mediated Buchwald-Hartwig Amination: Early routes used Pd catalysts for C–N bond formation between chloroquinoline intermediates and anilines. However, catalyst removal complexities and high costs limit scalability [8].
  • Nucleophilic Aromatic Substitution (SNAr): Electron-deficient aryl halides (e.g., 2,4-dichloro-5-methoxyaniline) react with piperazine-containing quinoline nucleophiles without metals. Lithium bis(trimethylsilyl)amide (LiHMDS) base enhances reactivity in flow chemistry setups [4].

Table 2: Catalytic Systems for Bosutinib Coupling Steps

Reaction TypeCatalyst/BaseTemperatureYield (%)Limitations
Ullmann coupling [2]Active copper species80–90°C>90Limited to activated aryl halides
Buchwald-Hartwig [8]Pd(PPh₃)₄ / Xantphos100°C70–75Pd residue removal challenges
SNAr [4]LiHMDS (no metal)25–50°C85–90Requires strong base

Solvent and Temperature Optimization in Cyclization and Amination Steps

Solvent polarity and temperature critically impact cyclization efficiency and impurity profiles:

  • Cyclization Solvents: The formation of the quinoline core via Combes cyclization performs optimally in polar aprotic solvents. Dimethylformamide (DMF) at 120°C achieves 91.5% conversion, while dichloromethane (DCM) yields <50% due to poor solubility [7].
  • Piperazine Amination: Alkylation of phenol intermediates with 1-bromo-3-chloropropane requires anhydrous conditions. Acetonitrile at 75–80°C minimizes hydrolysis by-products, while DMF causes ester degradation [8].
  • Temperature-Dependent Selectivity: Quinoline chlorination with POCl₃ proceeds cleanly at 80–85°C (yield: 92%). Exceeding 90°C promotes dehydration impurities. Subsequent amination with 2,4-dichloro-5-methoxyaniline uses pyridine hydrochloride at 110°C to suppress dimerization [7].

Scalability Challenges in Industrial Production

Key bottlenecks in scaling bosutinib synthesis include:

  • Metabolic Instability: The methylpiperazine group undergoes rapid CYP3A4-mediated oxidation in human liver microsomes (in vitro t₁/₂: 20.21 min; CLᵢₙₜ: 34.3 µL/min/mg), necessitating dosage adjustments despite good initial yield [5].
  • Impurity Control: Residual palladium (<10 ppm) from coupling catalysts requires costly scavengers. Di-alkylated impurities like 4-((3-((3-cyano-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinolin-7-yl)oxy)propyl)(2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile form during N-alkylation and require multiple crystallizations [8].
  • High-Boiling Solvents: DMF usage in alkylation steps complicates removal, increasing residual solvent risks. Switching to acetonitrile improves process mass intensity (PMI) by 40% [8].

Comparative Analysis of Patent-Disclosed Synthetic Routes

Patent routes prioritize yield, purity, and intellectual property (IP) positioning:

  • Wyeth/Pfizer’s Route (WO2003093241): Uses Gould-Jacobs cyclization with strict cryogenic control. Overall yield: 8.3%. Claims cover the quinoline core and piperazine side chain but face challenges in industrial implementation due to low yields [5] [7].
  • Salt-Based Alkylation (CN109180578A): Employs phenolate salts for alkylation. Overall yield: >21.7%. Patent claims focus on crystalline intermediates (verified via XRD peaks at 8.29°, 9.62°, 10.01° 2θ) and reduced impurity profiles [8].
  • Propylene Glycol Solvate (US9776970B2): Describes bosutinib forms with enhanced solubility using propylene glycol. Covers composition-of-matter for solvates but does not improve synthetic yield [3].
  • Convergent Coupling (CN103265482A): Uses 7-piperazinylquinoline + aryl bromide coupling. Claims emphasize copper catalysis advantages over Pd, avoiding genotoxic reagents [2].

Table 3: Patent Comparison for Bosutinib Synthesis

Patent/ApplicationKey Claimed InnovationOverall YieldIP Strength
WO2003093241 [7]Gould-Jacobs cyclization8.3%Broad quinoline structure claims
CN109180578A [8]Alkali metal salt intermediates>21.7%Crystalline form protection
US9776970B2 [3]Propylene glycol solvateN/ASolvate composition-of-matter
CN103265482A [2]Copper-catalyzed coupling>90% (step)Catalyst system specificity

Properties

Product Name

1-Methyl-4-propylpiperazine Bosutinib

IUPAC Name

4-[2,4-dichloro-5-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]anilino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

Molecular Formula

C34H45Cl2N7O3

Molecular Weight

670.7 g/mol

InChI

InChI=1S/C34H45Cl2N7O3/c1-39-10-14-41(15-11-39)7-5-9-43(30-22-31(44-3)28(36)20-27(30)35)34-25(23-37)24-38-29-21-33(32(45-4)19-26(29)34)46-18-6-8-42-16-12-40(2)13-17-42/h19-22,24H,5-18H2,1-4H3

InChI Key

KREAHQAQNLTGOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.